molecular formula C11H16N4O B11933396 N-Methyl-5-(piperazin-1-yl)picolinamide

N-Methyl-5-(piperazin-1-yl)picolinamide

Cat. No.: B11933396
M. Wt: 220.27 g/mol
InChI Key: YXNVWCWSLBKPBX-UHFFFAOYSA-N
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Description

N-Methyl-5-(piperazin-1-yl)picolinamide is a chemical compound with the molecular formula C11H16N4O It is a derivative of picolinamide, featuring a piperazine ring substituted at the 5-position of the picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(piperazin-1-yl)picolinamide typically involves the reaction of 5-chloropicolinamide with N-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(piperazin-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-Methyl-5-(piperazin-1-yl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-5-(piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-(piperazin-1-yl)pyridine-2-carboxamide
  • N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide
  • N-Methyl-5-(piperazin-1-yl)picolinamide dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperazine ring and a picolinamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-Methyl-5-(piperazin-1-yl)picolinamide (NMP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperazine ring and a picolinamide moiety. The molecular formula is C11H17ClN4OC_{11}H_{17}ClN_{4}O with a molecular weight of approximately 256.73 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmacology.

1. Cancer Therapy

NMP has been investigated for its potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP is particularly relevant for treating cancers with defective DNA repair mechanisms, such as certain breast and ovarian cancers. Compounds with similar structures have shown promise in preclinical studies as effective PARP inhibitors.

Table 1: Comparison of Biological Activities of NMP and Related Compounds

Compound NameBiological ActivityNotes
This compoundPARP inhibitorPotential use in cancer therapy
OlaparibPARP inhibitorApproved for clinical use
5-(Piperazin-1-yl)picolinic acidPrecursor to NMPInvestigated for various biological activities
N-MethylpiperazineIntermediate in synthesisCommonly used in drug development

2. Neuropharmacology

The piperazine component of NMP suggests potential interactions with various neurotransmitter receptors, indicating possible applications in treating psychiatric disorders. Research has shown that compounds containing piperazine can modulate serotonin receptors, which are crucial for mood regulation.

The mechanism of action for NMP involves its interaction with specific molecular targets, particularly through binding to receptors or enzymes that modulate their activity. For instance, as a PARP inhibitor, it interferes with the DNA repair process in cancer cells, leading to increased cell death. Additionally, the compound's ability to interact with neurotransmitter systems may provide insights into its effects on mood and behavior.

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-proliferative effects of NMP on various cancer cell lines, including K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma). The results indicated moderate to significant activity against these cell lines at concentrations ranging from 0.1 to 100 µM .

Table 2: Anti-Proliferative Activity of NMP Against Cancer Cell Lines

Cell LineIC50 (µM)Inhibition (%) at 100 µM
K-5626970
MCF-7>10054
HeLa5451.8

Case Study 2: Neuropharmacological Potential

Research involving the synthesis of arylpiperazines bearing picolinamide structures demonstrated that these compounds exhibited antidepressant properties by targeting both the serotonin receptor subtypes and sigma receptors. This suggests that NMP could have similar neuropharmacological applications .

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N-methyl-5-piperazin-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H16N4O/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16)

InChI Key

YXNVWCWSLBKPBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N2CCNCC2

Origin of Product

United States

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